BMS-196085

Descripción

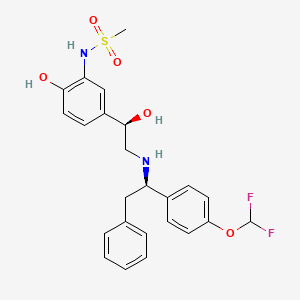

Structure

3D Structure

Propiedades

Número CAS |

170686-10-9 |

|---|---|

Fórmula molecular |

C24H26F2N2O5S |

Peso molecular |

492.5 g/mol |

Nombre IUPAC |

N-[5-[(1R)-2-[[(1R)-1-[4-(difluoromethoxy)phenyl]-2-phenylethyl]amino]-1-hydroxyethyl]-2-hydroxyphenyl]methanesulfonamide |

InChI |

InChI=1S/C24H26F2N2O5S/c1-34(31,32)28-21-14-18(9-12-22(21)29)23(30)15-27-20(13-16-5-3-2-4-6-16)17-7-10-19(11-8-17)33-24(25)26/h2-12,14,20,23-24,27-30H,13,15H2,1H3/t20-,23+/m1/s1 |

Clave InChI |

XWLVOJZVWRCRMD-OFNKIYASSA-N |

SMILES isomérico |

CS(=O)(=O)NC1=C(C=CC(=C1)[C@H](CN[C@H](CC2=CC=CC=C2)C3=CC=C(C=C3)OC(F)F)O)O |

SMILES canónico |

CS(=O)(=O)NC1=C(C=CC(=C1)C(CNC(CC2=CC=CC=C2)C3=CC=C(C=C3)OC(F)F)O)O |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO, not in water |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

BMS-196085; BMS 196085; BMS196085; CHEMBL322862; FM0D5L3W03; SCHEMBL7042488; BDBM50106829. |

Origen del producto |

United States |

Foundational & Exploratory

The Mechanism of Action of BMS-196085: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-196085 is a potent and selective full agonist for the human β3-adrenergic receptor (β3-AR) and a partial agonist for the β1-adrenergic receptor (β1-AR).[1][2][] This dual activity positions it as a compound of interest for therapeutic applications in metabolic diseases, particularly obesity and type 2 diabetes. This guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, downstream signaling pathways, and the experimental methodologies used for its characterization.

Core Mechanism of Action: Receptor Binding and Activation

This compound exerts its pharmacological effects through direct interaction with and activation of β-adrenergic receptors, a class of G protein-coupled receptors (GPCRs). Its primary activity is as a full agonist at the human β3-AR, with a high binding affinity. It also demonstrates partial agonist activity at the human β1-AR.

Quantitative Binding and Activation Data

The following table summarizes the key in vitro quantitative data for this compound's interaction with human β3 and β1 adrenergic receptors.

| Parameter | Receptor Subtype | Value | Reference |

| Binding Affinity (Ki) | Human β3-AR | 21 nM | [1][2][] |

| Functional Activity | Human β3-AR | 95% Activation (Full Agonist) | [2][] |

| Functional Activity | Human β1-AR | 45% Activation (Partial Agonist) | [2][] |

Signaling Pathways

The activation of β3- and β1-adrenergic receptors by this compound initiates a cascade of intracellular signaling events. The primary pathway for β-adrenergic receptors involves the activation of adenylyl cyclase through the stimulatory G protein (Gs), leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). However, β3-AR signaling is complex and can also involve the inhibitory G protein (Gi).

β3-Adrenergic Receptor Signaling Cascade

Upon binding of this compound, the β3-AR undergoes a conformational change, leading to the activation of associated G proteins. This initiates two main signaling arms:

-

Gs-Protein Pathway: The activated Gs alpha subunit stimulates adenylyl cyclase, which converts ATP to cAMP. Elevated cAMP levels lead to the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including hormone-sensitive lipase in adipocytes, promoting lipolysis.

-

Gi-Protein Pathway: There is evidence that β3-ARs can also couple to Gi proteins. The mechanism is less well-defined but is thought to contribute to the activation of the mitogen-activated protein kinase (MAPK) cascades, including the ERK1/2 and p38 MAPK pathways.

The diagram below illustrates the signaling pathways initiated by the activation of the β3-adrenergic receptor.

Experimental Protocols

The characterization of this compound's mechanism of action relies on standard in vitro pharmacological assays. While the specific details from the primary publication by Gavai et al. (2001) are not publicly available, the following sections describe the general and widely accepted methodologies for these types of studies.

Radioligand Binding Assay (for Ki Determination)

This assay is used to determine the binding affinity of an unlabeled compound (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Protocol Outline:

-

Membrane Preparation: Cell membranes are prepared from a cell line stably or transiently expressing the human β3-adrenergic receptor (e.g., HEK293 or CHO cells).

-

Incubation: The membranes are incubated in a buffer solution containing a fixed concentration of a suitable radioligand (e.g., [³H]-CGP12177) and a range of concentrations of the unlabeled test compound (this compound).

-

Separation: The reaction is terminated, and the bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor. The IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.

Functional Assay: cAMP Accumulation (for Agonist Activity)

This assay measures the ability of a compound to stimulate the production of intracellular cAMP, a direct downstream consequence of Gs-coupled receptor activation.

Protocol Outline:

-

Cell Culture: Whole cells expressing the receptor of interest are plated in multi-well plates.

-

Incubation: The cells are incubated with varying concentrations of the test compound (this compound). A phosphodiesterase inhibitor (e.g., IBMX) is typically included to prevent the degradation of cAMP.

-

Cell Lysis: The reaction is stopped, and the cells are lysed to release the accumulated intracellular cAMP.

-

cAMP Quantification: The concentration of cAMP in the cell lysate is measured using a variety of methods, such as Homogeneous Time-Resolved Fluorescence (HTRF), Enzyme-Linked Immunosorbent Assay (ELISA), or a luciferase-based reporter gene assay.

-

Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the log concentration of this compound. The EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum response) are determined. The Emax is compared to that of a known full agonist (e.g., isoproterenol) to determine the percentage of activation.

In Vivo Relevance

The pharmacological profile of this compound as a potent β3-AR agonist suggests its potential therapeutic utility in conditions where β3-AR activation is beneficial, such as obesity and type 2 diabetes. Activation of β3-ARs in adipose tissue is known to stimulate lipolysis and thermogenesis, which can contribute to weight loss and improved metabolic parameters. While specific quantitative in vivo data for this compound is limited in the public domain, its selection for clinical evaluation was based on desirable in vivo properties.

Conclusion

This compound is a well-characterized β3-adrenergic receptor full agonist with additional partial agonist activity at the β1-adrenergic receptor. Its mechanism of action involves binding to these receptors and activating downstream signaling pathways, primarily through Gs- and Gi-protein coupling, leading to increased cAMP production and activation of MAPK cascades. These actions at a molecular level are consistent with its potential to modulate metabolic processes, making it a valuable tool for research in obesity and type 2 diabetes. The experimental protocols outlined in this guide represent the standard methods used to elucidate the pharmacological properties of compounds like this compound.

References

BMS-196085: A Comprehensive Technical Guide to a Selective β3-Adrenergic Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-196085 is a potent and selective full agonist of the human beta-3 (β3) adrenergic receptor, with partial agonist activity at the beta-1 (β1) adrenergic receptor.[1][2][3] Developed by Bristol-Myers Squibb, this compound has been a subject of interest for its potential therapeutic applications in metabolic disorders, particularly obesity and type 2 diabetes.[2][4] This technical guide provides an in-depth overview of this compound, including its mechanism of action, pharmacological properties, and the experimental methodologies used for its characterization.

Chemical Properties

This compound is a sulfanilamide derivative.

| Property | Value |

| Molecular Formula | C₂₄H₂₆F₂N₂O₅S |

| Molecular Weight | 492.54 g/mol |

| CAS Number | 170686-10-9 |

Mechanism of Action and Signaling Pathway

This compound exerts its effects primarily through the activation of β3-adrenergic receptors, which are predominantly expressed in adipose tissue. The binding of this compound to the β3-adrenergic receptor initiates a signaling cascade that plays a crucial role in lipolysis and glucose metabolism.[4]

Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of a stimulatory G protein (Gs). The activated alpha subunit of the Gs protein (Gαs) then stimulates adenylyl cyclase, an enzyme responsible for the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[4] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates and activates hormone-sensitive lipase (HSL) and other downstream effectors. This cascade ultimately results in the breakdown of triglycerides into free fatty acids and glycerol, a process known as lipolysis.

Pharmacological Properties

The pharmacological profile of this compound is characterized by its high potency and selectivity for the β3-adrenergic receptor.

In Vitro Activity

This compound is a potent full agonist at the human β3-adrenergic receptor with a binding affinity (Ki) of 21 nM and elicits 95% of the maximum possible activation.[2][3] It also demonstrates partial agonist activity at the human β1-adrenergic receptor, with 45% activation.[3]

| Receptor Subtype | Binding Affinity (Ki) | Agonist Activity (% Activation) |

| Human β3-Adrenergic Receptor | 21 nM | 95% (Full Agonist)[2][3] |

| Human β1-Adrenergic Receptor | Not Reported | 45% (Partial Agonist)[3] |

| Human β2-Adrenergic Receptor | Not Reported | Not Reported |

Experimental Protocols

The characterization of this compound involves a series of in vitro and in vivo experiments to determine its binding affinity, functional activity, and therapeutic potential.

In Vitro Assays

1. Radioligand Binding Assay for Receptor Affinity (Ki)

This assay is performed to determine the binding affinity of this compound to different β-adrenergic receptor subtypes.

-

Cell Lines: Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK293) cells stably expressing the human β1, β2, or β3-adrenergic receptor.

-

Radioligand: [³H]-CGP12177, a non-selective β-adrenergic antagonist.

-

Procedure:

-

Cell membranes are prepared from the transfected cell lines.

-

A fixed concentration of the radioligand is incubated with the cell membranes in the presence of varying concentrations of this compound.

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist (e.g., propranolol).

-

After incubation, the bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

The radioactivity retained on the filters is measured by liquid scintillation counting.

-

The Ki values are calculated from the IC50 values (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

-

2. Functional Assay for Agonist Activity (cAMP Accumulation)

This assay measures the ability of this compound to stimulate the production of cAMP, the second messenger in the β-adrenergic signaling pathway.

-

Cell Lines: CHO or HEK293 cells expressing the human β1, β2, or β3-adrenergic receptor.

-

Procedure:

-

Cells are seeded in multi-well plates and incubated overnight.

-

The cells are then treated with varying concentrations of this compound in the presence of a phosphodiesterase inhibitor (e.g., isobutylmethylxanthine) to prevent the degradation of cAMP.

-

After a defined incubation period, the cells are lysed.

-

The intracellular cAMP concentration is determined using a competitive immunoassay (e.g., ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.

-

The EC50 value (the concentration of this compound that produces 50% of the maximal response) is determined from the dose-response curve.

-

In Vivo Models

The therapeutic potential of this compound for obesity and type 2 diabetes has been evaluated in various animal models.

1. Diet-Induced Obesity (DIO) Mouse Model

This is a common model to study the effects of anti-obesity compounds.

-

Animal Strain: C57BL/6J mice are frequently used as they are prone to developing obesity on a high-fat diet.

-

Induction of Obesity: Mice are fed a high-fat diet (typically 45-60% of calories from fat) for a period of 8-16 weeks to induce obesity, insulin resistance, and hyperglycemia.

-

Experimental Design:

-

Obese mice are randomized into treatment and control groups.

-

This compound is administered orally (e.g., via gavage) at various doses daily for a specified duration.

-

Body weight, food intake, and body composition (e.g., using DEXA or MRI) are monitored regularly.

-

Metabolic parameters such as blood glucose, insulin, and lipid levels are measured at baseline and at the end of the study.

-

Glucose tolerance tests (GTT) and insulin tolerance tests (ITT) are performed to assess glucose homeostasis and insulin sensitivity.

-

2. Genetically Diabetic Mouse Models (e.g., db/db mice)

These models have genetic mutations that lead to obesity and type 2 diabetes.

-

Animal Strain: db/db mice, which have a mutation in the leptin receptor gene, leading to hyperphagia, obesity, and severe type 2 diabetes.

-

Experimental Design:

-

Diabetic mice are assigned to treatment and control groups.

-

This compound is administered, and the same parameters as in the DIO model are monitored.

-

This model is particularly useful for assessing the direct effects of the compound on glucose metabolism in a severely diabetic state.

-

Conclusion

This compound is a well-characterized, potent, and selective β3-adrenergic agonist with demonstrated partial agonist activity at the β1-adrenergic receptor. Its mechanism of action, centered on the stimulation of adenylyl cyclase and subsequent increase in cAMP, makes it a valuable tool for studying β3-adrenergic receptor pharmacology and a potential therapeutic agent for metabolic diseases. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of this and similar compounds. Further research to fully elucidate its selectivity profile against the β2-adrenergic receptor and more extensive in vivo studies will be crucial in defining its therapeutic window and potential clinical utility.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound: a potent and selective full agonist of the human beta(3) adrenergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Practical Considerations for In Vivo Mouse Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Relative selectivity of different beta-adrenoceptor antagonists for human heart beta 1- and beta 2-receptor subtypes assayed by a radioligand binding technique - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Synthesis of BMS-196085: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-196085 is a potent and selective full agonist of the human β3 adrenergic receptor, with partial agonist activity at the β1 receptor.[1][][3] Developed by Bristol-Myers Squibb, this compound emerged from a series of 4-hydroxy-3-methylsulfonanilido-1,2-diarylethylamines and was identified as a promising candidate for clinical evaluation due to its desirable in vitro and in vivo properties.[1][][3] Its primary therapeutic potential lies in the treatment of obesity and type 2 diabetes mellitus, owing to the role of the β3 adrenergic receptor in regulating lipolysis and thermogenesis.[] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of this compound.

Signaling Pathway

This compound exerts its effects by activating the β3 adrenergic receptor, a G-protein coupled receptor (GPCR). Upon binding, it stimulates the associated Gs protein, which in turn activates adenylate cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), a secondary messenger that initiates a downstream signaling cascade. This cascade ultimately leads to the activation of hormone-sensitive lipase, promoting the breakdown of triglycerides into free fatty acids and glycerol, and increasing thermogenesis.

Caption: β3 Adrenergic Receptor Signaling Pathway Activated by this compound.

Quantitative Data

| Receptor Subtype | Parameter | Value | Reference |

| Human β3 | Ki | 21 nM | [1] |

| Activity | Full Agonist | [1] | |

| % Activation | 95% | [1] | |

| Human β1 | Activity | Partial Agonist | [1] |

| % Activation | 45% | [1] | |

| Human β2 | Ki / EC50 | Not Available |

Experimental Protocols

Synthesis of this compound

A detailed, step-by-step experimental protocol for the synthesis of this compound is not publicly available. The primary literature describing its discovery, a communication in Bioorganic & Medicinal Chemistry Letters, does not provide the specific experimental procedures for individual compounds.[1] Access to the full publication or its supplementary information, which would contain these details, is required for a complete protocol.

The synthesis of related sulfonamide compounds often involves the coupling of a substituted aniline with a suitable sulfonyl chloride, followed by further functional group manipulations to introduce the ethanolamine side chain. A general proposed synthetic workflow is illustrated below.

Caption: A generalized workflow for the synthesis of complex pharmaceutical compounds.

Biological Assays

Detailed protocols for the specific assays used to characterize this compound are not fully described in the available literature. However, standard methodologies for evaluating β-adrenergic receptor agonists would typically include the following:

1. Radioligand Binding Assays:

-

Objective: To determine the binding affinity (Ki) of this compound for β1, β2, and β3 adrenergic receptors.

-

General Protocol:

-

Prepare cell membranes expressing the specific human β-adrenergic receptor subtype.

-

Incubate the membranes with a known radiolabeled antagonist (e.g., [³H]CGP-12177) and varying concentrations of this compound.

-

After reaching equilibrium, separate the bound and free radioligand by rapid filtration.

-

Quantify the radioactivity of the filters using liquid scintillation counting.

-

Calculate the IC50 value (concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

-

2. Functional Assays (cAMP Accumulation):

-

Objective: To determine the functional potency (EC50) and efficacy (% activation) of this compound at β-adrenergic receptors.

-

General Protocol:

-

Culture cells stably expressing the specific human β-adrenergic receptor subtype.

-

Pre-incubate the cells with a phosphodiesterase inhibitor to prevent cAMP degradation.

-

Stimulate the cells with varying concentrations of this compound.

-

Lyse the cells and measure the intracellular cAMP levels using a suitable assay (e.g., ELISA, HTRF).

-

Plot the cAMP concentration against the log of the this compound concentration to generate a dose-response curve.

-

Determine the EC50 (concentration that produces 50% of the maximal response) and the maximal response relative to a standard full agonist (e.g., isoproterenol).

-

Caption: Workflow for in vitro characterization of a β-adrenergic receptor agonist.

Conclusion

This compound is a well-characterized, potent, and selective β3 adrenergic receptor agonist with demonstrated partial agonist activity at the β1 receptor. Its mechanism of action through the cAMP signaling pathway makes it a compelling candidate for metabolic disorders. While the publicly available data provides a strong foundation for understanding its pharmacological profile, a complete and in-depth technical guide is hampered by the lack of a detailed published synthesis protocol and a full selectivity profile including β2 adrenergic receptor activity data. Further research and disclosure of these experimental details would be invaluable to the scientific community for future drug development efforts in this area.

References

An In-Depth Technical Guide to BMS-196085: A Potent and Selective β3-Adrenergic Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-196085 is a potent and selective full agonist of the human β3-adrenergic receptor (β3-AR), with partial agonist activity at the β1-adrenergic receptor.[1] Developed as a potential therapeutic agent for obesity and type 2 diabetes, its mechanism of action involves the stimulation of adenylate cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and the underlying signaling pathways associated with this compound. Detailed experimental protocols for key assays are also presented to facilitate further research and development.

Chemical Structure and Properties

This compound, with the IUPAC name N-[5-[(1R)-2-[[(1R)-1-[4-(difluoromethoxy)phenyl]-2-phenylethyl]amino]-1-hydroxyethyl]-2-hydroxyphenyl]methanesulfonamide, is a complex molecule designed for high affinity and selectivity to the β3-adrenergic receptor.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | N-[5-[(1R)-2-[[(1R)-1-[4-(difluoromethoxy)phenyl]-2-phenylethyl]amino]-1-hydroxyethyl]-2-hydroxyphenyl]methanesulfonamide |

| SMILES | CS(=O)(=O)NC1=C(C=CC(=C1)C(CNC(CC2=CC=CC=C2)C3=CC=C(C=C3)OC(F)F)O)O |

| Molecular Formula | C24H26F2N2O5S |

| Molecular Weight | 492.54 g/mol |

| CAS Number | 170686-10-9 |

Physicochemical Properties

A comprehensive table of the known physicochemical properties of this compound is provided below. It is important to note that some of these values are predicted.

| Property | Value | Source |

| Predicted Relative Density | 1.373 g/cm³ | TargetMol |

| Solubility | Soluble in DMSO. For aqueous solutions, it is recommended to first dissolve in DMSO and then dilute with the aqueous buffer. | Cayman Chemical |

| Storage | Store at -20°C for long-term stability. | Amsbio |

Pharmacological Properties

This compound is a highly potent and selective agonist for the β3-adrenergic receptor. Its pharmacological activity has been characterized through various in vitro assays.

Receptor Binding and Potency

| Parameter | Value | Receptor Subtype |

| Ki | 21 nM | Human β3-Adrenergic Receptor |

| Activity | Full Agonist (95% activation) | Human β3-Adrenergic Receptor |

| Activity | Partial Agonist (45% activation) | Human β1-Adrenergic Receptor |

Mechanism of Action and Signaling Pathway

This compound exerts its effects by activating the β3-adrenergic receptor, a G-protein coupled receptor (GPCR). This activation initiates a downstream signaling cascade, primarily through the Gs alpha subunit.

β3-Adrenergic Receptor Signaling Pathway

The binding of this compound to the β3-AR triggers the following sequence of events:

-

Receptor Activation: this compound binds to the extracellular domain of the β3-AR, inducing a conformational change.

-

G-Protein Coupling: The activated receptor couples with a heterotrimeric Gs protein.

-

Adenylate Cyclase Activation: The α-subunit of the Gs protein dissociates and activates adenylate cyclase.

-

cAMP Production: Adenylate cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).

-

Protein Kinase A (PKA) Activation: Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).

-

Downstream Effects: PKA then phosphorylates various downstream targets, leading to the physiological responses associated with β3-AR activation, such as lipolysis and thermogenesis.

Caption: β3-Adrenergic Receptor Signaling Pathway initiated by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of β3-adrenergic receptor agonists like this compound.

Radioligand Binding Assay for Receptor Affinity (Ki) Determination

This protocol is a standard method to determine the binding affinity of a compound to its target receptor.

Objective: To determine the inhibition constant (Ki) of this compound for the β3-adrenergic receptor.

Materials:

-

Cell membranes expressing the human β3-adrenergic receptor.

-

Radioligand (e.g., [³H]-CGP12177).

-

This compound at various concentrations.

-

Binding buffer (e.g., Tris-HCl with MgCl₂).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

Procedure:

-

Prepare a series of dilutions of this compound.

-

In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound.

-

Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known non-selective antagonist).

-

Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow for a radioligand binding assay.

cAMP Accumulation Assay for Functional Activity

This assay measures the ability of a compound to stimulate the production of the second messenger cAMP, indicating its agonist activity.

Objective: To determine the functional potency and efficacy of this compound at the β3-adrenergic receptor.

Materials:

-

Cells stably expressing the human β3-adrenergic receptor (e.g., CHO or HEK293 cells).

-

This compound at various concentrations.

-

Stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

Cell lysis buffer.

Procedure:

-

Seed the cells in a multi-well plate and allow them to adhere overnight.

-

Wash the cells with stimulation buffer.

-

Pre-incubate the cells with the phosphodiesterase inhibitor for a short period (e.g., 15-30 minutes).

-

Add varying concentrations of this compound to the wells. Include a positive control (e.g., isoproterenol) and a vehicle control.

-

Incubate the plate at 37°C for a defined time (e.g., 30 minutes).

-

Lyse the cells to release intracellular cAMP.

-

Measure the cAMP concentration in the cell lysates using a suitable cAMP assay kit according to the manufacturer's instructions.

-

Plot the cAMP concentration against the log concentration of this compound.

-

Determine the EC50 (concentration of this compound that produces 50% of the maximal response) and the maximal efficacy (Emax) from the dose-response curve using non-linear regression.

Caption: Workflow for a cAMP accumulation assay.

Conclusion

This compound is a valuable research tool for investigating the physiological and pathological roles of the β3-adrenergic receptor. Its high potency and selectivity make it a suitable candidate for studies aimed at understanding the therapeutic potential of β3-AR agonism in metabolic diseases. The provided data and experimental protocols offer a solid foundation for researchers to build upon in their exploration of this compound and its target.

References

In Vitro Characterization of BMS-196085: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-196085 is a potent and selective full agonist of the human beta-3 adrenergic receptor (β3-AR) with partial agonist activity at the beta-1 adrenergic receptor (β1-AR). This document provides a comprehensive overview of the in vitro pharmacological profile of this compound, detailing its binding affinity and functional activity at adrenergic receptor subtypes. Methodologies for key experimental assays are described to facilitate the replication and further investigation of this compound's properties.

Introduction

This compound is a sulfanilamide derivative that has been investigated for its potential therapeutic applications in obesity and type 2 diabetes mellitus.[] Its mechanism of action is centered on the activation of β3-adrenergic receptors, which are predominantly expressed in adipose tissue and are involved in the regulation of lipolysis and thermogenesis. A thorough in vitro characterization is essential for understanding its potency, selectivity, and functional effects at the cellular level.

Binding Affinity and Selectivity

The binding affinity of this compound for human β-adrenergic receptor subtypes has been determined through radioligand binding assays. These assays measure the ability of the compound to displace a radiolabeled ligand from the receptor, allowing for the calculation of the inhibition constant (Ki), a measure of binding affinity.

Table 1: Binding Affinity of this compound at Human β-Adrenergic Receptors

| Receptor Subtype | Ki (nM) | Reference |

| β3-Adrenergic Receptor | 21 | [2][3] |

| β1-Adrenergic Receptor | Data not available in public domain | |

| β2-Adrenergic Receptor | Data not available in public domain |

Note: While a specific Ki value for the β1-AR is not publicly available, functional assays indicate partial agonist activity, suggesting binding occurs. The selectivity for the β3-AR implies significantly lower affinity for the β2-AR, though a quantitative value is not available.

Functional Activity

The functional activity of this compound is primarily assessed by its ability to stimulate intracellular signaling pathways upon binding to β-adrenergic receptors. The canonical pathway involves the activation of adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels.

Table 2: Functional Activity of this compound at Human β-Adrenergic Receptors

| Receptor Subtype | Agonist Activity | % Activation (relative to Isoproterenol) | Reference |

| β3-Adrenergic Receptor | Full Agonist | 95% | [2] |

| β1-Adrenergic Receptor | Partial Agonist | 45% | [2] |

| β2-Adrenergic Receptor | Data not available in public domain |

Signaling Pathway

Activation of the β3-adrenergic receptor by an agonist like this compound initiates a well-defined signaling cascade within the cell. This G-protein coupled receptor (GPCR) is coupled to a stimulatory G protein (Gs).

References

BMS-196085: A Technical Guide for Research in Obesity and Type 2 Diabetes

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-196085 is a potent and selective full agonist of the human β3-adrenergic receptor (β3-AR), with partial agonist activity at the β1-adrenergic receptor.[1] Developed by Bristol-Myers Squibb, this compound has been investigated for its therapeutic potential in metabolic disorders, specifically obesity and type 2 diabetes. The primary mechanism of action for β3-AR agonists in this context is the stimulation of lipolysis and energy expenditure, primarily in adipose tissue. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, available preclinical data, and detailed experimental protocols relevant to its study.

Mechanism of Action: β3-Adrenergic Receptor Agonism

This compound exerts its effects by binding to and activating β3-adrenergic receptors, which are predominantly expressed on the surface of adipocytes (fat cells). This activation initiates a downstream signaling cascade that leads to increased metabolic activity.

Signaling Pathway

Activation of the β3-adrenergic receptor by an agonist like this compound triggers the following signaling pathway:

Caption: β3-Adrenergic Receptor Signaling Pathway Activated by this compound.

Preclinical Data

Detailed quantitative preclinical data for this compound is limited in publicly available literature. However, key in vitro and in vivo findings are summarized below.

In Vitro Activity

The following table summarizes the in vitro potency and selectivity of this compound at human adrenergic receptors.

| Parameter | Value | Receptor Subtype | Reference |

| Binding Affinity (Ki) | 21 nM | Human β3-Adrenergic Receptor | [1] |

| Functional Activity | 95% activation (full agonist) | Human β3-Adrenergic Receptor | [1] |

| Functional Activity | 45% activation (partial agonist) | Human β1-Adrenergic Receptor | [1] |

In Vivo Studies

| Animal Model | Study Design | Key Findings | Reference |

| ob/ob Mice | Acute administration | Increased sympathetic nerve activity to interscapular brown adipose tissue, suggesting a thermogenic effect. | [1] |

| Cynomolgus Monkeys | 2-week oral administration (1 mg/kg/day) | Significant increase in fasting plasma insulin and glucose levels. | [1] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the preclinical evaluation of β3-adrenergic receptor agonists like this compound in the context of obesity and type 2 diabetes research.

General Experimental Workflow

Caption: General workflow for in vivo studies of this compound.

Measurement of Food Intake and Body Weight in Rodents

Objective: To assess the effect of this compound on energy balance.

Materials:

-

Rodent metabolic cages

-

Standard rodent chow

-

Digital scale (accurate to 0.1 g)

-

This compound

-

Vehicle control (e.g., sterile water, saline, or as appropriate for the compound's solubility)

Procedure:

-

House rodents individually in metabolic cages to allow for accurate food intake measurement.

-

Allow for an acclimatization period of at least 3-5 days before the start of the experiment.

-

Record baseline body weight and daily food intake for each animal for 3-5 days prior to treatment.

-

Administer this compound or vehicle control at the predetermined dose, route (e.g., oral gavage, intraperitoneal injection), and frequency.

-

At the same time each day, measure and record the body weight of each animal.

-

Measure and record the amount of food consumed by each animal over the preceding 24-hour period. To do this, weigh the provided food at the beginning of the 24-hour period and weigh the remaining food and any spillage at the end of the period.

-

Continue daily measurements for the duration of the study.

Oral Glucose Tolerance Test (OGTT) in Mice

Objective: To evaluate the effect of this compound on glucose disposal.

Materials:

-

Glucometer and glucose test strips

-

Glucose solution (e.g., 20% D-glucose in sterile water)

-

Oral gavage needles

-

Syringes

-

Blood collection tubes (e.g., EDTA-coated microcentrifuge tubes)

-

Centrifuge

Procedure:

-

Fast mice for 6 hours prior to the test, with free access to water.

-

At time 0 (baseline), collect a small blood sample (e.g., from the tail vein) to measure baseline blood glucose levels.

-

Administer a bolus of glucose solution (typically 2 g/kg body weight) via oral gavage.

-

Collect blood samples at specified time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

-

Measure blood glucose levels at each time point using a glucometer.

-

If plasma insulin is to be measured, collect blood into EDTA-coated tubes, centrifuge to separate plasma, and store at -80°C until analysis by ELISA.

-

The area under the curve (AUC) for glucose is calculated to quantify glucose tolerance.

Assessment of Insulin Sensitivity in Rodents

Objective: To determine if this compound improves insulin sensitivity.

Method 1: Insulin Tolerance Test (ITT)

Procedure:

-

Fast animals for 4-6 hours.

-

At time 0, collect a baseline blood sample for glucose measurement.

-

Administer a bolus of human insulin (typically 0.75-1.0 U/kg body weight) via intraperitoneal injection.

-

Collect blood samples at specified time points after insulin injection (e.g., 15, 30, 45, and 60 minutes).

-

Measure blood glucose levels at each time point. The rate of glucose disappearance is an indicator of insulin sensitivity.

Method 2: Homeostatic Model Assessment of Insulin Resistance (HOMA-IR)

Procedure:

-

Collect fasting blood samples from the animals.

-

Measure fasting plasma glucose (FPG) and fasting plasma insulin (FPI) concentrations.

-

Calculate the HOMA-IR score using the following formula: HOMA-IR = (FPG [mmol/L] x FPI [µU/mL]) / 22.5

A lower HOMA-IR score indicates greater insulin sensitivity.

Conclusion

This compound is a potent β3-adrenergic receptor agonist that has shown potential in preclinical models for influencing metabolic parameters relevant to obesity and type 2 diabetes. While the available data suggests a thermogenic effect in rodents, the observation of increased fasting glucose and insulin in non-human primates warrants further investigation into its overall metabolic profile. The experimental protocols provided in this guide offer a framework for researchers to further elucidate the efficacy and mechanism of action of this compound and similar compounds in the pursuit of novel therapies for metabolic diseases. The lack of extensive, publicly available quantitative data highlights the challenges in the clinical translation of β3-adrenergic receptor agonists for obesity and type 2 diabetes.

References

The Role of BMS-196085 in Stimulating Adenylate Cyclase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-196085 is a potent and selective full agonist for the human β3 adrenergic receptor and a partial agonist for the β1 adrenergic receptor. Its mechanism of action does not involve direct stimulation of adenylate cyclase. Instead, this compound activates a well-defined G protein-coupled receptor (GPCR) signaling cascade, where the stimulation of adenylate cyclase is a critical downstream event. This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its role in the activation of adenylate cyclase, and presents relevant quantitative data, detailed experimental protocols for assessing its activity, and visualizations of the key pathways and workflows.

Introduction

This compound is a sulfanilamide derivative investigated for its potential therapeutic applications in obesity and type 2 diabetes. Its primary pharmacological effect is mediated through the activation of β3 adrenergic receptors, which are predominantly expressed in adipose tissue. The activation of these receptors initiates a signaling pathway that leads to increased intracellular levels of cyclic adenosine monophosphate (cAMP), a crucial second messenger that regulates various cellular processes, including lipolysis and thermogenesis. Understanding the interaction of this compound with this signaling pathway is essential for the development of novel therapeutics targeting metabolic disorders.

Mechanism of Action: From Receptor Binding to Adenylate Cyclase Activation

This compound does not directly interact with adenylate cyclase. Instead, it acts as an agonist at β3 and, to a lesser extent, β1 adrenergic receptors, which are members of the GPCR superfamily. The binding of this compound to these receptors triggers a conformational change, initiating a cascade of intracellular events that ultimately leads to the activation of adenylate cyclase.

The canonical signaling pathway is as follows:

-

Receptor Binding: this compound binds to the extracellular domain of the β3 adrenergic receptor.

-

G Protein Activation: This binding induces a conformational change in the receptor, which promotes the interaction with and activation of a heterotrimeric G protein on the intracellular side of the membrane. Specifically, the β3 adrenergic receptor is coupled to a stimulatory G protein (Gαs).

-

Gαs Subunit Dissociation and Adenylate Cyclase Stimulation: Upon activation, the Gαs subunit releases its bound guanosine diphosphate (GDP) and binds guanosine triphosphate (GTP). This exchange causes the Gαs-GTP complex to dissociate from the Gβγ dimer. The activated Gαs-GTP complex then binds to and activates adenylate cyclase, a membrane-bound enzyme.

-

cAMP Production: Activated adenylate cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). This leads to an increase in the intracellular concentration of cAMP.

-

Downstream Signaling: cAMP acts as a second messenger and activates protein kinase A (PKA), which in turn phosphorylates various downstream target proteins, leading to the physiological effects associated with β3 adrenergic receptor activation, such as lipolysis.

Quantitative Data

The following tables summarize the available quantitative data for this compound.

Table 1: Receptor Binding Affinity and Agonist Activity of this compound

| Parameter | Receptor | Value | Reference |

| Binding Affinity (Ki) | Human β3 Adrenergic Receptor | 21 nM | [1][2] |

| Agonist Activity | Human β3 Adrenergic Receptor | 95% (Full Agonist) | [2] |

| Agonist Activity | Human β1 Adrenergic Receptor | 45% (Partial Agonist) | [2] |

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the key signaling pathway and a typical experimental workflow for assessing the activity of this compound.

Caption: this compound signaling pathway.

Caption: Experimental workflow for cAMP assay.

Experimental Protocols

The following is a detailed methodology for a common in vitro functional assay to determine the potency of this compound in stimulating cAMP production. This protocol is based on standard practices for assessing GPCR agonist activity.

Objective

To quantify the dose-dependent stimulation of intracellular cAMP production by this compound in a cell line stably expressing the human β3 adrenergic receptor.

Materials

-

Cell Line: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably transfected with the human β3 adrenergic receptor.

-

Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) or Ham's F-12, supplemented with 10% fetal bovine serum (FBS), and a selection antibiotic (e.g., G418).

-

Reagents:

-

This compound

-

Isoproterenol (a non-selective β-adrenergic agonist, as a positive control)

-

Forskolin (a direct activator of adenylate cyclase, as a positive control)

-

3-isobutyl-1-methylxanthine (IBMX), a phosphodiesterase (PDE) inhibitor

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer

-

cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)

-

-

Equipment:

-

Humidified CO2 incubator (37°C, 5% CO2)

-

Multi-well plates (e.g., 96- or 384-well, white opaque for luminescence/fluorescence assays)

-

Plate reader compatible with the chosen cAMP detection kit

-

Assay Protocol

-

Cell Culture and Plating:

-

Culture the β3 adrenergic receptor-expressing cells in appropriate medium at 37°C in a 5% CO2 incubator.

-

The day before the assay, harvest the cells and seed them into a multi-well plate at a pre-determined optimal density. Allow cells to adhere and grow overnight.

-

-

Compound Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform a serial dilution of the this compound stock solution in assay buffer to create a range of concentrations to be tested. Also, prepare serial dilutions of the positive control, isoproterenol.

-

-

cAMP Accumulation Assay:

-

On the day of the assay, remove the culture medium from the wells and wash the cells once with pre-warmed PBS.

-

Add assay buffer containing a PDE inhibitor, such as IBMX (typically 0.1-0.5 mM), to each well. Incubate for a short period (e.g., 15-30 minutes) at 37°C. The PDE inhibitor is crucial to prevent the degradation of newly synthesized cAMP.

-

Add the various concentrations of this compound or isoproterenol to the respective wells. Include wells with assay buffer only (basal control) and wells with a known concentration of forskolin (positive control for maximal adenylate cyclase activation).

-

Incubate the plate at 37°C for a predetermined optimal time (e.g., 30 minutes).

-

-

Cell Lysis and cAMP Detection:

-

After the incubation period, lyse the cells according to the protocol of the chosen cAMP detection kit. This step releases the intracellular cAMP into the lysate.

-

Perform the cAMP quantification assay following the manufacturer's instructions. This typically involves adding detection reagents that generate a signal (e.g., fluorescence, luminescence, or colorimetric change) that is inversely or directly proportional to the amount of cAMP present.

-

-

Data Analysis:

-

Measure the signal from each well using a compatible plate reader.

-

Generate a standard curve using known concentrations of cAMP provided in the kit.

-

Convert the raw signal data from the experimental wells into cAMP concentrations using the standard curve.

-

Plot the cAMP concentration against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the EC50 (the concentration of agonist that gives 50% of the maximal response) and the Emax (the maximum response).

-

Conclusion

This compound is an important pharmacological tool for studying the β3 adrenergic receptor signaling pathway. Its ability to stimulate adenylate cyclase is an indirect but critical consequence of its agonist activity at this GPCR. The methodologies outlined in this guide provide a framework for the quantitative assessment of this compound and other β3 adrenergic receptor agonists, which is fundamental for the ongoing research and development of therapeutic agents targeting metabolic diseases.

References

Understanding the Partial Agonist Activity of BMS-196085 at the Beta-1 Adrenergic Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-196085 is a potent and selective full agonist of the human beta-3 adrenergic receptor (β3-AR), with a secondary characteristic of partial agonism at the beta-1 adrenergic receptor (β1-AR).[1][2] This dual activity profile makes it a subject of interest for researchers in metabolic diseases and cardiovascular medicine. This technical guide provides an in-depth overview of the partial agonist activity of this compound at the β1-AR, detailing its pharmacological parameters, the experimental methodologies used for its characterization, and the underlying signaling pathways.

Quantitative Pharmacological Data

| Parameter | Value | Receptor | Reference Compound |

| Intrinsic Activity (α) | 45% | Human β1-Adrenergic Receptor | Isoproterenol (Full Agonist) |

| Binding Affinity (Ki) | Not Reported | Human β1-Adrenergic Receptor | - |

| Functional Potency (EC50) | Not Reported | Human β1-Adrenergic Receptor | - |

Note: The intrinsic activity of 45% indicates that this compound produces a maximal response that is 45% of the maximal response induced by the full agonist isoproterenol at the β1-AR.[2]

Signaling Pathways

The β1-adrenergic receptor is a G-protein coupled receptor (GPCR) that primarily couples to the stimulatory G-protein, Gs.[3] Upon agonist binding, a conformational change in the receptor activates Gs, initiating a downstream signaling cascade. The partial agonism of this compound results in a submaximal activation of this pathway compared to a full agonist.

Caption: Beta-1 Adrenergic Receptor Signaling Pathway Activated by this compound.

Experimental Protocols

The characterization of a partial agonist's activity at a specific receptor involves two primary types of in vitro assays: radioligand binding assays to determine affinity and functional assays to measure the cellular response.

Radioligand Binding Assay (Competitive Binding)

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Objective: To determine the Ki of this compound for the human β1-adrenergic receptor.

Materials:

-

Membrane Preparation: Membranes from cells stably expressing the human β1-adrenergic receptor (e.g., CHO or HEK293 cells).

-

Radioligand: [³H]-Dihydroalprenolol ([³H]-DHA), a non-selective β-adrenergic antagonist.

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a non-labeled antagonist (e.g., 10 µM propranolol).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.

-

Wash Buffer: Ice-cold assay buffer.

-

Scintillation Cocktail.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Filtration apparatus.

-

Scintillation counter.

Methodology:

-

Membrane Preparation:

-

Culture cells expressing the human β1-AR to near confluency.

-

Harvest and homogenize cells in ice-cold lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration (e.g., using a BCA assay).

-

-

Assay Setup:

-

In a 96-well plate, set up reactions in triplicate containing:

-

Total Binding: Membrane preparation, [³H]-DHA (at a concentration near its Kd), and assay buffer.

-

Non-specific Binding: Membrane preparation, [³H]-DHA, and a saturating concentration of propranolol.

-

Competitive Binding: Membrane preparation, [³H]-DHA, and varying concentrations of this compound.

-

-

-

Incubation: Incubate the plate at a set temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) by fitting the data to a sigmoidal dose-response curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

References

The Inverse Agonist BMS-196085 and its Impact on Cellular cAMP Levels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-196085 is a potent and selective inverse agonist of the growth hormone secretagogue receptor 1a (GHS-R1a), more commonly known as the ghrelin receptor. The ghrelin receptor is a G protein-coupled receptor (GPCR) that exhibits a high degree of constitutive activity, meaning it can signal in the absence of its endogenous ligand, ghrelin. While the primary signaling cascade initiated by GHS-R1a activation involves the Gαq protein and subsequent stimulation of phospholipase C (PLC) leading to inositol phosphate (IP) accumulation, there is compelling evidence for its coupling to the Gαi subunit. This interaction with Gαi results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. As an inverse agonist, this compound is expected to attenuate this constitutive Gαi-mediated signaling, thereby leading to an increase in basal cAMP levels or a counteraction of ghrelin-induced cAMP suppression. This technical guide provides an in-depth analysis of the effect of this compound on cAMP levels, including the underlying signaling pathways, detailed experimental protocols for its measurement, and a summary of the expected quantitative outcomes.

Introduction to this compound and the Ghrelin Receptor

The ghrelin receptor (GHS-R1a) is a key regulator of energy homeostasis, appetite, and growth hormone release. Its high constitutive activity makes it an attractive target for inverse agonists, which can reduce its basal signaling and potentially offer therapeutic benefits in conditions like obesity and metabolic disorders. This compound is a non-peptidic small molecule that binds to the GHS-R1a and stabilizes it in an inactive conformation, thereby reducing its ligand-independent signaling.

GHS-R1a Signaling and its Effect on cAMP

The ghrelin receptor is known to couple to multiple G protein subtypes, leading to a complex downstream signaling network.

-

Gαq Pathway: The canonical signaling pathway for GHS-R1a involves the activation of the Gαq subunit. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

-

Gαi Pathway and cAMP Modulation: Several studies have demonstrated that GHS-R1a can also couple to the inhibitory G protein, Gαi.[1] Activation of Gαi leads to the inhibition of adenylyl cyclase, the enzyme responsible for converting ATP to cAMP. Consequently, activation of the ghrelin receptor by its agonist, ghrelin, has been shown to decrease intracellular cAMP levels, particularly in the presence of forskolin, a direct activator of adenylyl cyclase.[1][2]

As an inverse agonist, this compound is predicted to have the opposite effect of ghrelin on the Gαi-mediated pathway. By inhibiting the constitutive activity of the GHS-R1a, this compound should relieve the basal inhibition of adenylyl cyclase, resulting in an increase in intracellular cAMP levels.

Signaling Pathway Diagram

References

- 1. Ghrelin uses the GHS-R1a/Gi/cAMP pathway and induces differentiation only in mature osteoblasts. This ghrelin pathway is impaired in AIS patients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of the Ghrelin and Cannabinoid CB2 Receptor Heteromer Functionality and Marked Upregulation in Striatal Neurons from Offspring of Mice under a High-Fat Diet - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Studies on BMS-196085 and Lipolysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary studies concerning BMS-196085 and its role in lipolysis. The information is compiled from publicly available scientific literature and is intended for an audience with a background in biomedical research and drug development.

Introduction to this compound

This compound is a potent and selective full agonist of the human beta-3 adrenergic receptor (β3-AR).[1] Developed by Bristol-Myers Squibb, it was investigated for its potential therapeutic applications in obesity and type 2 diabetes.[] The primary mechanism of action for β3-AR agonists in metabolic regulation is the stimulation of lipolysis in adipocytes.

Quantitative Data

| Parameter | Value | Receptor | Reference |

| Ki | 21 nM | Human β3-Adrenergic Receptor | [1] |

| Activation | 95% (full agonist) | Human β3-Adrenergic Receptor | [1] |

| Partial Agonist Activity | 45% | Human β1-Adrenergic Receptor | [1] |

Signaling Pathway

The binding of this compound to the β3-adrenergic receptor on adipocytes is anticipated to initiate a well-defined signaling cascade leading to the breakdown of triglycerides.

Caption: this compound-induced lipolysis signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound and lipolysis.

In Vitro Lipolysis Assay in Human Adipocytes

This protocol is a representative method for quantifying the lipolytic effects of a β3-AR agonist like this compound.

Caption: Experimental workflow for in vitro lipolysis assay.

Detailed Steps:

-

Adipocyte Culture and Differentiation:

-

Human subcutaneous preadipocytes are cultured to confluence in a suitable growth medium.

-

Differentiation into mature adipocytes is induced by treating the cells with a differentiation cocktail (e.g., containing dexamethasone, isobutylmethylxanthine (IBMX), insulin, and a PPARγ agonist) for a specified period, followed by maintenance in an adipocyte medium.

-

-

Lipolysis Assay:

-

Mature adipocytes are washed with Krebs-Ringer bicarbonate buffer supplemented with bovine serum albumin (BSA) and glucose.

-

Cells are then incubated in the assay buffer containing adenosine deaminase to minimize the anti-lipolytic effect of endogenous adenosine.

-

This compound is added to the wells at various concentrations. A non-selective β-agonist like isoproterenol is typically used as a positive control, and a vehicle control is also included.

-

The cells are incubated for a defined period (e.g., 2-3 hours) at 37°C.

-

-

Quantification of Glycerol and Free Fatty Acids (FFAs):

-

At the end of the incubation, the supernatant is collected.

-

Glycerol concentration in the supernatant is determined using a colorimetric or fluorometric assay kit, which typically involves enzymatic reactions leading to a measurable product.

-

FFA concentration is measured using a similar enzymatic assay kit.

-

-

Data Analysis:

-

The amount of glycerol and FFA released is normalized to the total protein or DNA content of the cells in each well.

-

Dose-response curves are generated by plotting the stimulated glycerol/FFA release against the logarithm of the this compound concentration.

-

The EC50 value, representing the concentration of this compound that produces 50% of the maximal lipolytic response, is calculated from the dose-response curve.

-

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for the human β3-adrenergic receptor.

Detailed Steps:

-

Membrane Preparation:

-

Cell membranes expressing the human β3-adrenergic receptor are prepared from a suitable cell line (e.g., CHO or HEK293 cells) transfected with the receptor.

-

-

Binding Assay:

-

A fixed concentration of a radiolabeled ligand that binds to the β3-AR (e.g., [125I]-cyanopindolol) is incubated with the cell membranes.

-

Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding to the receptor.

-

Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled β-adrenergic antagonist (e.g., propranolol).

-

-

Detection and Analysis:

-

The reaction is terminated by rapid filtration through a glass fiber filter, and the radioactivity retained on the filter (representing bound radioligand) is measured using a gamma counter.

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

-

Conclusion

This compound is a potent and selective full agonist of the human β3-adrenergic receptor, indicating its strong potential to induce lipolysis in adipocytes. The established signaling pathway for β3-AR activation involves the generation of cAMP and subsequent activation of hormone-sensitive lipase. While specific quantitative data on the lipolytic efficacy of this compound are not publicly available, the provided experimental protocols offer a robust framework for its characterization. Further studies employing these methodologies would be necessary to fully elucidate the lipolytic profile of this compound.

References

Investigating the Effects of BMS-196085 on Glucose Metabolism: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

BMS-196085 is a potent and selective full agonist of the human β3-adrenergic receptor (β3-AR), a key regulator of energy metabolism. This technical guide provides an in-depth overview of the established mechanisms by which this compound is expected to influence glucose metabolism. The primary signaling cascade initiated by this compound involves the activation of the β3-AR, leading to a downstream cascade that impacts lipolysis, and may indirectly affect glucose uptake and insulin sensitivity. This document outlines the core signaling pathways, provides detailed protocols for key experimental investigations, and presents illustrative quantitative data in structured tables to guide researchers in this field.

Introduction

The β3-adrenergic receptor is predominantly expressed in adipose tissue and is a critical component of the sympathetic nervous system's role in regulating energy expenditure. Agonism of the β3-AR has been a therapeutic target for the treatment of obesity and type 2 diabetes. This compound, as a potent and selective β3-AR agonist, holds therapeutic potential in modulating glucose homeostasis. While direct quantitative data for this compound's effects on glucose metabolism are not extensively available in the public domain, this guide extrapolates its expected effects based on the well-characterized β3-adrenergic signaling pathway.

Core Signaling Pathway of this compound

The principal mechanism of action of this compound is the activation of the β3-adrenergic receptor, which is a G-protein coupled receptor (GPCR). This initiates a canonical signaling cascade within adipocytes and other target cells.

BMS-196085: A Comprehensive Technical Overview

For Immediate Release

This whitepaper provides an in-depth technical guide on BMS-196085 for researchers, scientists, and drug development professionals. It details the compound's core properties, mechanism of action, and relevant experimental data, presenting a comprehensive resource for those interested in its therapeutic potential.

Core Compound Information

| Property | Value |

| CAS Number | 170686-10-9 |

| Molecular Formula | C₂₄H₂₆F₂N₂O₅S |

| Compound Name | This compound |

| Description | A potent and selective full agonist of the human β3-adrenergic receptor with partial agonist activity at the β1-adrenergic receptor.[1][2] |

Mechanism of Action and Signaling Pathway

This compound exerts its effects primarily through the activation of the β3-adrenergic receptor, a G-protein-coupled receptor (GPCR) predominantly found in adipose tissue.[1][2] Upon binding, this compound initiates a downstream signaling cascade.

The activation of the β3-adrenergic receptor by an agonist like this compound leads to the stimulation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (camp). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA, in turn, phosphorylates various downstream targets, including hormone-sensitive lipase (HSL) and perilipin, which are key enzymes involved in the breakdown of triglycerides into free fatty acids and glycerol—a process known as lipolysis. This signaling pathway is central to the regulation of lipid metabolism and thermogenesis.

In Vitro Activity

The in vitro activity of this compound has been characterized through various assays, demonstrating its potency and selectivity.

| Assay | Receptor | Result |

| Receptor Binding Affinity (Ki) | Human β3-Adrenergic Receptor | 21 nM |

| Functional Activity | Human β3-Adrenergic Receptor | Full Agonist (95% activation) |

| Functional Activity | Human β1-Adrenergic Receptor | Partial Agonist (45% activation) |

Data sourced from Gavai et al., 2001.[2]

Experimental Protocols

β-Adrenergic Receptor Binding Assay (General Protocol):

A competitive radioligand binding assay is a standard method to determine the binding affinity of a compound to a receptor. This protocol is a general representation and would be adapted with specific reagents and concentrations for this compound.

cAMP Functional Assay (General Protocol):

This assay measures the ability of a compound to stimulate the production of cyclic AMP (cAMP), a key second messenger in the β-adrenergic signaling pathway.

-

Cell Culture: Plate cells expressing the target β-adrenergic receptor (e.g., CHO cells) in a suitable multi-well plate and grow to a desired confluency.

-

Compound Incubation: Treat the cells with varying concentrations of this compound. Include a positive control (e.g., isoproterenol) and a negative control (vehicle).

-

Cell Lysis: After a defined incubation period, lyse the cells to release intracellular cAMP.

-

cAMP Detection: Quantify the amount of cAMP in the cell lysates using a commercially available kit, such as those based on HTRF, FRET, or ELISA.

-

Data Analysis: Plot the cAMP concentration against the log of the agonist concentration to determine the EC50 (half-maximal effective concentration) and the maximal response (Emax) for this compound.

In Vivo Activity

In vivo studies in obese mouse models have demonstrated the therapeutic potential of this compound in metabolic diseases. Oral administration of this compound has been shown to increase plasma free fatty acids and decrease blood glucose levels, consistent with its mechanism of action in promoting lipolysis and improving glucose metabolism.[2]

Experimental Protocols

Oral Glucose Tolerance Test (OGTT) in Mice (General Protocol):

An OGTT is a common in vivo experiment to assess how quickly glucose is cleared from the blood, providing insights into glucose metabolism and insulin sensitivity.

-

Fasting: Fast mice overnight (typically 12-16 hours) with free access to water.

-

Baseline Glucose Measurement: Obtain a baseline blood glucose reading from the tail vein.

-

Glucose Administration: Administer a bolus of glucose solution orally via gavage.

-

Blood Glucose Monitoring: Measure blood glucose levels at specific time points after glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).

-

Data Analysis: Plot blood glucose levels over time to generate a glucose tolerance curve. The area under the curve (AUC) is often calculated to quantify the overall glucose excursion.

Conclusion

This compound is a potent and selective full agonist of the β3-adrenergic receptor with demonstrated in vitro and in vivo activity. Its ability to stimulate lipolysis and improve glucose metabolism makes it a valuable research tool and a potential therapeutic candidate for metabolic diseases such as obesity and type 2 diabetes. The experimental protocols and data presented in this whitepaper provide a foundational understanding for further investigation and development.

References

The Potent and Selective β3-Adrenergic Receptor Agonist: A Technical Overview of BMS-196085

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

BMS-196085 is a potent and selective full agonist of the human β3-adrenergic receptor (β3-AR), with partial agonist activity at the β1-adrenergic receptor.[1] Developed by Bristol-Myers Squibb, this compound has been a valuable tool in the study of β3-AR signaling and its potential therapeutic applications, particularly in the context of metabolic diseases such as obesity and type 2 diabetes. This technical guide provides a comprehensive overview of this compound, including its synonyms, alternative names, pharmacological data, detailed experimental methodologies for its characterization, and a visualization of its primary signaling pathway.

Synonyms and Alternative Names

To facilitate comprehensive literature searches and unambiguous identification, a list of synonyms and alternative names for this compound is provided in the table below.

| Category | Identifier |

| CAS Number | 170686-10-9 |

| Chemical Name | N-[4-[(2R)-2-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]phenyl]-4-hydroxy-3-(methylsulfonyl)benzamide |

| Database ID | CHEMBL322862 |

| UNII | FM0D5L3W03 |

Pharmacological Data

This compound exhibits high affinity and functional potency at the human β3-adrenergic receptor. The key quantitative data from in vitro studies are summarized in the following table.

| Parameter | Receptor | Value | Description |

| Binding Affinity (Ki) | Human β3-AR | 21 nM | A measure of the compound's affinity for the receptor, determined by radioligand binding assays.[1] |

| Functional Activity | Human β3-AR | 95% Activation | The maximal response of the compound as a percentage of the response to a full agonist, determined in a functional assay (e.g., cAMP accumulation).[1] |

| Functional Activity | Human β1-AR | 45% Partial Agonist | The compound elicits a partial response at the β1-adrenergic receptor.[1] |

Experimental Protocols

The following sections detail the general methodologies for the key experiments used to characterize β3-adrenergic receptor agonists like this compound. While the specific protocols for this compound are proprietary to Bristol-Myers Squibb, these representative protocols provide a thorough understanding of the experimental procedures involved.

Radioligand Binding Assay (for Determining Binding Affinity - Ki)

This assay measures the affinity of a compound for a receptor by quantifying its ability to displace a radiolabeled ligand.

1. Membrane Preparation:

-

Cells stably expressing the human β3-adrenergic receptor (e.g., CHO or HEK293 cells) are cultured and harvested.

-

The cells are homogenized in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) containing protease inhibitors.[2]

-

The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

-

The resulting supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.[3]

-

The membrane pellet is washed and resuspended in assay buffer. The protein concentration is determined using a standard method like the Bradford or BCA assay.[3]

2. Competitive Binding Assay:

-

The assay is typically performed in a 96-well plate format.

-

Each well contains the prepared cell membranes, a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]-iodocyanopindolol), and varying concentrations of the unlabeled test compound (this compound).[4]

-

"Total binding" wells contain membranes and radioligand only.

-

"Non-specific binding" wells contain membranes, radioligand, and a saturating concentration of a non-radiolabeled antagonist (e.g., propranolol) to block all specific binding.[4]

-

The plate is incubated at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

3. Separation and Detection:

-

The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.[3]

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is measured using a scintillation counter.

4. Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The data are plotted as the percentage of specific binding versus the log concentration of the test compound.

-

The IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Functional Assay (for Determining Agonist Activity)

This assay measures the ability of a compound to stimulate the production of cyclic AMP (cAMP), a second messenger in the β3-adrenergic receptor signaling pathway.

1. Cell Culture and Plating:

-

Cells expressing the human β3-adrenergic receptor are seeded into 96- or 384-well plates and grown to near confluency.

2. Agonist Stimulation:

-

The cell culture medium is removed, and the cells are incubated with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

The test compound (this compound) is added at various concentrations.

-

A known full agonist (e.g., isoproterenol) is used as a positive control.

-

The cells are incubated for a specific period (e.g., 15-30 minutes) at 37°C to allow for cAMP production.[5]

3. Cell Lysis and cAMP Detection:

-

The stimulation is terminated, and the cells are lysed to release the intracellular cAMP.

-

The concentration of cAMP in the cell lysate is measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF), Enzyme-Linked Immunosorbent Assay (ELISA), or a luciferase-based biosensor system.[5] These assays typically involve a labeled cAMP tracer that competes with the cAMP from the sample for binding to a specific anti-cAMP antibody.

4. Data Analysis:

-

A standard curve is generated using known concentrations of cAMP.

-

The amount of cAMP produced in response to the test compound is determined from the standard curve.

-

The data are plotted as cAMP concentration versus the log concentration of the test compound.

-

The EC50 value (the concentration of the compound that produces 50% of the maximal response) and the Emax (the maximal response) are determined by non-linear regression analysis.

-